6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a triazolo-pyrimidine core with a methyl substituent at position 6 and a carboxylic acid group at position 2. The partially saturated pyrimidine ring (4H,5H,6H,7H) enhances its conformational flexibility, which is critical for interactions in biological systems. Triazolopyrimidine derivatives are widely studied for their pharmacological and agrochemical activities, including herbicidal, antimicrobial, and antitumor properties .
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4/h4H,2-3H2,1H3,(H,12,13)(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIPDFNXFMNTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates. The reaction conditions often require heating and the use of a suitable solvent to facilitate the formation of the fused ring structure.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives of the triazolopyrimidine core.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Biology: It has been studied for its potential biological activity, including its role as a kinase inhibitor, which can be useful in cancer research[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including inflammatory and autoimmune disorders.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
Role of Carboxylic Acid Group : The COOH group in the target compound enhances water solubility but may limit blood-brain barrier penetration compared to ester or amide derivatives .
Methyl Substituent Impact : The C6-methyl group introduces steric effects that can modulate binding to enzymatic pockets, as seen in ALS inhibition studies .
Comparative Bioavailability : Fluorinated and chlorinated analogues exhibit longer half-lives in vivo due to resistance to oxidative metabolism .
Biological Activity
6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antiviral, and antibacterial properties. This article provides a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₀N₄O₂
- IUPAC Name : this compound
- CAS Number : 1699043-64-5
The compound's structure features a triazole ring fused with a pyrimidine moiety, which is crucial for its biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. Inhibiting CDK2 disrupts cell cycle progression in cancer cells:
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| This compound | CDK2 | Low μM range |
A focused screening campaign identified this compound among over 3,000 others for its potential as a CDK inhibitor. Further structure-activity relationship (SAR) studies are ongoing to enhance its potency and selectivity against other kinases like GSK3β .
Antiviral Activity
The compound has also shown promise in antiviral applications. Preliminary studies suggest it may inhibit viral replication by targeting viral polymerases or other essential enzymes involved in the viral life cycle. However, detailed mechanisms remain to be elucidated through further research.
Antibacterial and Antifungal Effects
In addition to anticancer and antiviral activities, this compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains .
The mechanism of action for this compound primarily involves its interaction with ATP-binding sites of key enzymes like CDKs. By competing with ATP for binding at these sites, the compound effectively inhibits enzyme activity and disrupts cellular processes critical for cancer cell proliferation .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- In Vitro Studies : Laboratory experiments have confirmed its ability to induce apoptosis in cancer cell lines while sparing normal cells.
- Animal Models : Preliminary animal studies indicate a reduction in tumor size when treated with this compound compared to control groups.
Q & A
Basic: What are the efficient synthetic routes for 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid?
Methodological Answer:
Synthesis of this compound often involves multi-step heterocyclic condensation. Key protocols include:
- One-pot fusion methods : Reacting aminotriazole derivatives with carbonyl compounds (e.g., ethyl 3-oxohexanoate) and aldehydes in DMF, followed by methanol quenching and crystallization (yield: ~70–85%, purity >95%) .
- Additive-assisted synthesis : Using catalysts like iodine or Lewis acids to enhance cyclization efficiency. For example, Ghaffari Khaligh et al. achieved high regioselectivity by employing a thiourea-based additive, reducing side-product formation .
- Functionalization post-cyclization : Carboxylic acid groups can be introduced via hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
